6-Bromo-2,8-dichloroquinoline
Overview
Description
6-Bromo-2,8-dichloroquinoline is a halogenated heterocyclic aromatic organic compound. It belongs to the quinoline family, which consists of compounds with a fused benzene and pyridine ring. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,8-dichloroquinoline typically involves halogenation reactions. One common method is the bromination and chlorination of quinoline using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,8-dichloroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the positions occupied by bromine and chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-bromo-2,8-dichloroquinone.
Reduction: Hydroquinoline derivatives, such as 6-bromo-2,8-dichlorohydroquinoline.
Substitution: Substituted quinolines with different functional groups at the bromine and chlorine positions.
Scientific Research Applications
6-Bromo-2,8-dichloroquinoline has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
6-Bromo-2,8-dichloroquinoline is similar to other halogenated quinolines, such as 6-bromo-2,4-dichloroquinoline and 6-bromo-8-chloroquinoline. its unique combination of bromine and chlorine atoms at specific positions on the quinoline ring structure sets it apart. This distinct structure can lead to different chemical reactivity and biological activity compared to its analogs.
Comparison with Similar Compounds
6-Bromo-2,4-dichloroquinoline
6-Bromo-8-chloroquinoline
4,7-Dichloroquinoline
Properties
IUPAC Name |
6-bromo-2,8-dichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGEVDIEHZSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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